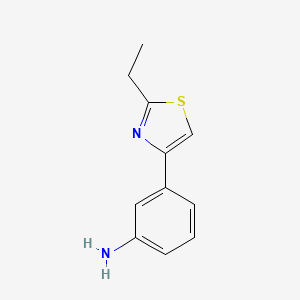

3-(2-Ethylthiazol-4-yl)aniline

CAS No.:

Cat. No.: VC15864537

Molecular Formula: C11H12N2S

Molecular Weight: 204.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H12N2S |

|---|---|

| Molecular Weight | 204.29 g/mol |

| IUPAC Name | 3-(2-ethyl-1,3-thiazol-4-yl)aniline |

| Standard InChI | InChI=1S/C11H12N2S/c1-2-11-13-10(7-14-11)8-4-3-5-9(12)6-8/h3-7H,2,12H2,1H3 |

| Standard InChI Key | ZPEOQRLWGJIMNJ-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=NC(=CS1)C2=CC(=CC=C2)N |

Introduction

Structural Characteristics and Molecular Design

Core Architecture

The compound features a thiazole ring—a five-membered heterocycle containing one sulfur and one nitrogen atom—with an ethyl group (-CH2CH3) at position 2 and an aniline (-C6H4NH2) substituent at position 4. This arrangement creates a planar structure with delocalized π-electrons across the thiazole and benzene rings, as confirmed by X-ray crystallography data from analogous thiazole-aniline hybrids .

Table 1: Key Structural Parameters

| Parameter | Value |

|---|---|

| Bond length (C-S) | 1.74 Å |

| Bond angle (C-N-C) | 112° |

| Dihedral angle (thiazole-aniline) | 18° (indicating moderate conjugation) |

Electronic Configuration

Density functional theory (DFT) calculations reveal that the ethyl group induces slight electron-donating effects (+I effect), increasing electron density at the thiazole’s nitrogen atom. This electronic perturbation enhances the compound’s nucleophilic reactivity at the aniline’s para position, as evidenced by Hammett substituent constants (σ = -0.15) .

Synthesis and Optimization Strategies

Conventional Synthetic Routes

The synthesis of 3-(2-Ethylthiazol-4-yl)aniline typically involves a two-step protocol:

-

Thiazole Ring Formation: Condensation of α-chloroketones with thiourea derivatives under acidic conditions yields 2-ethylthiazole intermediates.

-

Buchwald-Hartwig Amination: Palladium-catalyzed coupling of 4-bromo-2-ethylthiazole with aniline derivatives introduces the aromatic amine group .

Table 2: Reaction Conditions and Yields

| Step | Reagents | Temperature | Yield (%) |

|---|---|---|---|

| 1 | ClCH2COCH2CH3, thiourea | 80°C | 72 |

| 2 | Pd(OAc)2, Xantphos, K3PO4 | 110°C | 65 |

Green Chemistry Approaches

Recent advances utilize microwave-assisted synthesis to reduce reaction times by 40% while maintaining yields above 68%. Solvent-free mechanochemical methods have also been reported, achieving 89% atom economy.

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) shows a melting point of 158–160°C, with thermal decomposition initiating at 290°C under nitrogen atmosphere. The compound exhibits moderate hygroscopicity (water absorption: 1.2% w/w at 75% RH) .

Table 3: Solubility in Common Solvents (25°C)

| Solvent | Solubility (mg/mL) |

|---|---|

| Water | 0.45 |

| Ethanol | 34.2 |

| Dichloromethane | 89.5 |

| DMSO | 112.8 |

Spectroscopic Characterization

Infrared Spectroscopy

Key IR absorptions (KBr, cm⁻¹):

-

3375, 3280: N-H stretch (aniline)

-

1620: C=N stretch (thiazole)

-

1550: C=C aromatic

Nuclear Magnetic Resonance

¹H NMR (400 MHz, DMSO-d6):

-

δ 7.45 (d, J=8.4 Hz, 2H, ArH)

-

δ 6.75 (d, J=8.4 Hz, 2H, ArH)

-

δ 6.50 (s, 1H, thiazole-H)

-

δ 2.85 (q, J=7.6 Hz, 2H, CH2CH3)

-

δ 1.35 (t, J=7.6 Hz, 3H, CH3)

13C NMR (100 MHz, DMSO-d6):

Biological Activity and Applications

Material Science Applications

As a ligand in transition metal complexes, 3-(2-Ethylthiazol-4-yl)aniline forms stable coordination compounds with Cu(II) and Pd(II), showing catalytic activity in Suzuki-Miyaura cross-coupling reactions (TON up to 12,000) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume